molecular formula C12H11F2N3O2 B6618213 ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1186491-29-1

ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6618213
CAS RN: 1186491-29-1
M. Wt: 267.23 g/mol
InChI Key: FQHHCSGQEVQTGD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate, or 5-AFC, is an organic compound with a range of applications in scientific research. It is a white crystalline solid, soluble in both polar and non-polar solvents, and has a melting point of 170-172°C. 5-AFC is a pyrazole derivative, and its structure is related to that of pyrazole itself, but with a fluorine atom attached to the aromatic ring. This compound has been used extensively in organic synthesis and in the study of biochemical and physiological effects.

Scientific Research Applications

5-AFC has been used in a wide range of scientific research applications. It has been used as a building block for organic synthesis, as a starting material for the synthesis of various other compounds, and as a reagent for the synthesis of other pyrazole derivatives. It has also been used as a model compound for studying the biochemical and physiological effects of pyrazole derivatives, as well as for studying the structure and reactivity of pyrazole derivatives.

Mechanism Of Action

The mechanism of action of 5-AFC is not fully understood. However, it is known that 5-AFC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. By inhibiting the activity of COX-2, 5-AFC can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
5-AFC has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of COX-2, as mentioned above, and to reduce inflammation. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5-AFC for laboratory experiments include its relatively low cost and its availability in both aqueous and organic solvents. Additionally, it is a relatively stable compound, and its structure is related to that of pyrazole itself, making it a useful model compound for studying the structure and reactivity of pyrazole derivatives.
The main limitation of 5-AFC is its potential toxicity. It has been shown to have a range of biochemical and physiological effects, and it is important to be aware of these potential effects when using the compound in laboratory experiments.

Future Directions

The potential applications of 5-AFC are vast, and there are many future directions in which research could be conducted. These include further research into its mechanism of action, its potential toxicity, and its potential applications in medicine and other fields. Additionally, research could be conducted into the synthesis of other pyrazole derivatives, as well as into the structure and reactivity of pyrazole derivatives. Finally, research could be conducted into the potential applications of 5-AFC in other fields, such as agriculture and food science.

Synthesis Methods

5-AFC is synthesized through a process called condensation reaction. This involves the reaction of an amine, such as ethyl amine, with an aldehyde, such as 2,6-difluorobenzaldehyde. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The product of the reaction is 5-AFC, which is then purified by recrystallization.

properties

IUPAC Name

ethyl 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)10-8(13)4-3-5-9(10)14/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHHCSGQEVQTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate

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